molecular formula C7H4Br2N2 B1335967 5,6-Dibromo-1H-benzo[d]imidazole CAS No. 74545-26-9

5,6-Dibromo-1H-benzo[d]imidazole

Cat. No. B1335967
CAS RN: 74545-26-9
M. Wt: 275.93 g/mol
InChI Key: MJVDZXWFJQYHIU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5,6-Dibromo-1H-benzo[d]imidazole is not directly detailed in the provided papers. However, related compounds and synthetic methods can offer insight into potential synthetic routes. For instance, the synthesis of 5-amino-1,3,6-trinitro-1H-benzo[d]imidazol-2(3H)-one, an energetic material, was achieved through direct nitration and N-protected reaction pathways, suggesting that similar nitration steps could be involved in the synthesis of dibromo derivatives . Additionally, the preparation of 5,6-dihydro-4H-imidazo[1,5-a][4,1]benzoxazepin-6-ones from benzoxazepindiones via 1,3-dipolar cycloadditions indicates the versatility of imidazole-containing compounds to undergo ring transformations, which could be relevant for the synthesis of 5,6-Dibromo-1H-benzo[d]imidazole .

Molecular Structure Analysis

The molecular structure of 5,6-Dibromo-1H-benzo[d]imidazole is not explicitly discussed in the provided papers. However, the structural determination of related compounds through IR, 1H NMR, 13C NMR spectroscopy, MS, and elemental analysis suggests that similar analytical techniques would be applicable for the characterization of 5,6-Dibromo-1H-benzo[d]imidazole . The coordination polymer of 5-[(imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid with Cu(II) cations demonstrates the ability of imidazole rings to coordinate with metal ions, which could influence the molecular structure and properties of 5,6-Dibromo-1H-benzo[d]imidazole .

Chemical Reactions Analysis

The chemical reactivity of 5,6-Dibromo-1H-benzo[d]imidazole is not directly addressed in the papers. However, the transformation of 5,6-dihydro-4H-imidazo[1,5-a][4,1]benzoxazepin-6-ones into related benzodiazepin-6-ones through ring opening and chlorination suggests that brominated imidazoles may also undergo similar reactions, potentially leading to a variety of derivatives . The synthesis of imidazo[1,5-a]pyridines from 1,1-dibromo-1-alkenes indicates that dibromo compounds can participate in nucleophilic substitution reactions, which could be relevant for the chemical behavior of 5,6-Dibromo-1H-benzo[d]imidazole .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5,6-Dibromo-1H-benzo[d]imidazole are not described in the provided papers. However, the energetic properties of 5-amino-1,3,6-trinitro-1H-benzo[d]imidazol-2(3H)-one, such as detonation velocity and pressure, suggest that brominated imidazoles might also exhibit significant energetic characteristics . The antimicrobial and antioxidant activities of various benzo[d]imidazole derivatives imply that 5,6-Dibromo-1H-benzo[d]imidazole could potentially possess similar biological activities, which would be an important aspect of its chemical properties .

Scientific Research Applications

Anticancer Applications

5,6-Dibromo-1H-benzo[d]imidazole derivatives have shown significant promise in cancer research. A study by Alkahtani, Abbas, and Wang (2012) demonstrated the synthesis and biological evaluation of benzo[d]imidazole derivatives, including compounds similar to 5,6-Dibromo-1H-benzo[d]imidazole, as potential anti-cancer agents. These derivatives exhibit potent anti-proliferative activity and the ability to induce cancer cell apoptosis (Alkahtani, Abbas, & Wang, 2012).

Sensing and Detection Applications

In the field of chemical sensing, derivatives of 5,6-Dibromo-1H-benzo[d]imidazole have been used to develop efficient chemosensors. Jeyanthi, Iniya, Krishnaveni, and Chellappa (2013) synthesized a ratiometric fluorescent sensor based on a simple benzimidazole platform for the selective recognition of Al3+ ions (Jeyanthi, Iniya, Krishnaveni, & Chellappa, 2013).

Antimicrobial and Antitubercular Activity

Benzimidazole derivatives, including those related to 5,6-Dibromo-1H-benzo[d]imidazole, have been evaluated for their antimicrobial and antitubercular activities. Gobis et al. (2015) synthesized a series of 1H-benzo[d]imidazole derivatives and found that certain compounds showed excellent activity against Mycobacterium tuberculosis and Mycobacterium bovis (Gobis et al., 2015).

Electrochemical Applications

Derivatives of 5,6-Dibromo-1H-benzo[d]imidazole have also been explored in electrochemical applications. Akpinar, Nurioglu, and Toppare (2012) investigated the influence of hydrogen bonding on the electrochromic properties of conducting polymers incorporating benzimidazole derivatives (Akpinar, Nurioglu, & Toppare, 2012).

OLED Applications

In the field of organic light-emitting diodes (OLEDs), benzimidazole-based compounds have shown potential. Zhou et al. (2021) synthesized benzo[d]imidazole/triazatruxene hybrid compounds for use in solution-processed non-doped OLEDs (Zhou et al., 2021).

Scientific Research Applications of 5,6-Dibromo-1H-benzo[d]imidazole

Anticancer Applications

5,6-Dibromo-1H-benzo[d]imidazole derivatives have shown significant promise in cancer research. A study by Alkahtani, Abbas, and Wang (2012) demonstrated the synthesis and biological evaluation of benzo[d]imidazole derivatives, including compounds similar to 5,6-Dibromo-1H-benzo[d]imidazole, as potential anti-cancer agents. These derivatives exhibit potent anti-proliferative activity and the ability to induce cancer cell apoptosis (Alkahtani, Abbas, & Wang, 2012).

Sensing and Detection Applications

In the field of chemical sensing, derivatives of 5,6-Dibromo-1H-benzo[d]imidazole have been used to develop efficient chemosensors. Jeyanthi, Iniya, Krishnaveni, and Chellappa (2013) synthesized a ratiometric fluorescent sensor based on a simple benzimidazole platform for the selective recognition of Al3+ ions (Jeyanthi, Iniya, Krishnaveni, & Chellappa, 2013).

Antimicrobial and Antitubercular Activity

Benzimidazole derivatives, including those related to 5,6-Dibromo-1H-benzo[d]imidazole, have been evaluated for their antimicrobial and antitubercular activities. Gobis et al. (2015) synthesized a series of 1H-benzo[d]imidazole derivatives and found that certain compounds showed excellent activity against Mycobacterium tuberculosis and Mycobacterium bovis (Gobis et al., 2015).

Electrochemical Applications

Derivatives of 5,6-Dibromo-1H-benzo[d]imidazole have also been explored in electrochemical applications. Akpinar, Nurioglu, and Toppare (2012) investigated the influence of hydrogen bonding on the electrochromic properties of conducting polymers incorporating benzimidazole derivatives (Akpinar, Nurioglu, & Toppare, 2012).

OLED Applications

In the field of organic light-emitting diodes (OLEDs), benzimidazole-based compounds have shown potential. Zhou et al. (2021) synthesized benzo[d]imidazole/triazatruxene hybrid compounds for use in solution-processed non-doped OLEDs (Zhou et al., 2021).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5,6-dibromo-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVDZXWFJQYHIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)Br)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40393281
Record name 5,6-Dibromo-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dibromo-1H-benzo[d]imidazole

CAS RN

74545-26-9
Record name 5,6-Dibromo-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
KH Chung, SY Hong, HJ You, RE Park… - Bioorganic & medicinal …, 2006 - Elsevier
5-Arylamino-1H-benzo[d]imidazole-4,7-diones were synthesized and tested for their inhibitory activities on the proliferation of human umbilical vein endothelial cells (HUVECs) and the …
Number of citations: 38 www.sciencedirect.com
ML Keshtov, SA Kuklin, AR Khokhlov… - ACS Applied Energy …, 2019 - ACS Publications
Two donor–acceptor (D–A) conjugated polymers designed on same 8,10-bis(2-octyldodecyl)-8,10-dihydro-9H-bisthieno[2′,3′:7,8;3″,2″:5,6]naphtho[2,3- d]imidazole-9-one donor …
Number of citations: 10 pubs.acs.org

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